![molecular formula C19H26N4O4S B1228346 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-[3-(1-imidazolyl)propyl]benzamide](/img/structure/B1228346.png)
4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-[3-(1-imidazolyl)propyl]benzamide
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Overview
Description
4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-[3-(1-imidazolyl)propyl]benzamide is a sulfonamide.
Scientific Research Applications
Molecular Structure and Isomerism
- Ring-chain Isomerism : N-unsubstituted and N-alkyl/aryl derivatives of compounds similar to the specified benzamide exhibit interesting ring-chain isomerism in crystalline state and in solutions. This isomerism is characterized by the formation of 3-hydroxy-3-(2-imidazolyl)isoindolinone chain structures, indicating potential applications in molecular design and synthesis (Karlivan & Valter, 1980).
Biochemistry and Enzyme Inhibition
- Carbonic Anhydrase Inhibitors : Derivatives of benzamides, including morpholinyl and sulfonyl compounds, have shown inhibition of carbonic anhydrase isoenzymes. Such inhibitors are significant in the study of enzyme activity and potential therapeutic applications (Supuran et al., 2013).
Synthesis and Pharmacological Screening
- Antimicrobial and Pharmacological Screening : Benzamides containing imidazole and sulfonyl groups have been synthesized and tested for their antimicrobial, anti-inflammatory, and other pharmacological activities. These compounds demonstrate the potential for drug development and bioactive molecule research (Patel et al., 2009).
Cardiac Electrophysiological Activity
- Cardiac Electrophysiological Agents : N-substituted imidazolylbenzamides, which have structural similarities to the specified compound, have been investigated for their potential as selective class III agents in cardiac electrophysiology. This indicates their use in cardiac arrhythmia research and treatment development (Morgan et al., 1990).
Molecular Pharmacology
- Activation of Soluble Guanylyl Cyclase : Certain benzamides with sulfonyl and morpholinyl groups have been found to activate soluble guanylyl cyclase (sGC), a key enzyme in nitric oxide signaling. This suggests applications in vascular physiology and pharmacology research (Schindler et al., 2006).
properties
Molecular Formula |
C19H26N4O4S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(3-imidazol-1-ylpropyl)benzamide |
InChI |
InChI=1S/C19H26N4O4S/c1-15-12-23(13-16(2)27-15)28(25,26)18-6-4-17(5-7-18)19(24)21-8-3-10-22-11-9-20-14-22/h4-7,9,11,14-16H,3,8,10,12-13H2,1-2H3,(H,21,24) |
InChI Key |
XZRLCYJDDBDQPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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